N-{[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetyl}glycyl-N-(3-hydroxypropyl)-L-valinamide
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Overview
Description
N-{[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetyl}glycyl-N-(3-hydroxypropyl)-L-valinamide is a complex organic compound with a unique structure that combines elements of benzochromen, glycine, and valinamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetyl}glycyl-N-(3-hydroxypropyl)-L-valinamide typically involves multiple steps:
Formation of the benzochromen core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzochromen structure.
Attachment of the acetyl group: The benzochromen core is then reacted with acetic anhydride or acetyl chloride in the presence of a base to introduce the acetyl group.
Coupling with glycine: The acetylated benzochromen is then coupled with glycine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Introduction of the valinamide moiety: Finally, the glycine derivative is reacted with N-(3-hydroxypropyl)-L-valinamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-{[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetyl}glycyl-N-(3-hydroxypropyl)-L-valinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetyl and benzochromen moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-{[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetyl}glycyl-N-(3-hydroxypropyl)-L-valinamide involves its interaction with specific molecular targets within cells. These targets could include enzymes, receptors, or other proteins, leading to modulation of cellular pathways and biological effects. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-{[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetyl}glycyl-N-(3-hydroxypropyl)-L-alaninamide
- N-{[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetyl}glycyl-N-(3-hydroxypropyl)-L-leucinamide
Uniqueness
N-{[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetyl}glycyl-N-(3-hydroxypropyl)-L-valinamide is unique due to its specific combination of functional groups and structural elements, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C26H31N3O7 |
---|---|
Molecular Weight |
497.5 g/mol |
IUPAC Name |
(2S)-N-(3-hydroxypropyl)-3-methyl-2-[[2-[[2-(4-methyl-6-oxobenzo[c]chromen-3-yl)oxyacetyl]amino]acetyl]amino]butanamide |
InChI |
InChI=1S/C26H31N3O7/c1-15(2)23(25(33)27-11-6-12-30)29-21(31)13-28-22(32)14-35-20-10-9-18-17-7-4-5-8-19(17)26(34)36-24(18)16(20)3/h4-5,7-10,15,23,30H,6,11-14H2,1-3H3,(H,27,33)(H,28,32)(H,29,31)/t23-/m0/s1 |
InChI Key |
VJMFVAMBBYJZOY-QHCPKHFHSA-N |
Isomeric SMILES |
CC1=C(C=CC2=C1OC(=O)C3=CC=CC=C23)OCC(=O)NCC(=O)N[C@@H](C(C)C)C(=O)NCCCO |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=CC=CC=C23)OCC(=O)NCC(=O)NC(C(C)C)C(=O)NCCCO |
Origin of Product |
United States |
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